2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide

logP lipophilicity drug-likeness

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide (CAS 875525-62-5, PubChem CID 7277324, ChEMBL CHEMBL1901273) is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.4]nonane-2,4-dione core linked via an acetamide bridge to a furan-2-ylmethyl substituent. The compound possesses a molecular weight of 291.3 g/mol (C₁₄H₁₇N₃O₄), a computed logP (XLogP3) of 0.1, a topological polar surface area (TPSA) of 91.7 Ų, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
Cat. No. B12175847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C14H17N3O4/c18-11(15-8-10-4-3-7-21-10)9-17-12(19)14(16-13(17)20)5-1-2-6-14/h3-4,7H,1-2,5-6,8-9H2,(H,15,18)(H,16,20)
InChIKeyYYRMQGODFOLIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.7 [ug/mL] (The mean of the results at pH 7.4)

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide – Procurement-Ready Spirohydantoin Screening Compound with Defined Physicochemical Profile


2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide (CAS 875525-62-5, PubChem CID 7277324, ChEMBL CHEMBL1901273) is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.4]nonane-2,4-dione core linked via an acetamide bridge to a furan-2-ylmethyl substituent [1]. The compound possesses a molecular weight of 291.3 g/mol (C₁₄H₁₇N₃O₄), a computed logP (XLogP3) of 0.1, a topological polar surface area (TPSA) of 91.7 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [2]. It is available as an achiral screening compound through commercial vendors at defined purity levels .

Why Generic Spirohydantoin Analogs Cannot Substitute for 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide in Focused Screening Campaigns


The 1,3-diazaspiro[4.4]nonane scaffold confers a higher fraction of sp³-hybridized carbons (Fsp³) than planar hydantoin alternatives, which directly impacts three-dimensional shape diversity and target-binding selectivity in screening libraries [1]. Substitution on the acetamide nitrogen with furan-2-ylmethyl—rather than phenyl, substituted phenyl, or alkyl variants found in close analogs—alters the hydrogen-bonding capacity, lipophilicity (logP 0.1 vs. 0.92–1.55 for phenyl-substituted congeners), and polar surface area profile . These differences are not cosmetic: they govern membrane permeability, solubility, and off-target liability, meaning that exchanging the furan-2-ylmethyl group for a phenyl or methoxyphenyl group yields a compound with measurably different ADME and target-engagement properties [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide


Physicochemical Differentiation: logP and logD Comparison Against Phenyl-Substituted Spirohydantoin Analogs

The target compound exhibits a computed logP (XLogP3) of 0.1 and a vendor-reported logP/logD of 1.04, significantly lower than the closest phenyl-substituted spirohydantoin acetamide analogs [1]. N-(3,4-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has a logP of 1.55, while N-(3-acetamidophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide has a logP of 0.92 [2]. The furan-2-ylmethyl substituent reduces logP by approximately 0.5–1.4 log units relative to phenyl-based analogs, translating to a theoretical ~3- to 25-fold increase in aqueous solubility [3].

logP lipophilicity drug-likeness spirohydantoin

Aqueous Solubility Advantage: Experimental Solubility of the Furan-Substituted Spirohydantoin at Physiological pH

The target compound demonstrates an experimentally measured solubility exceeding 43.7 µg/mL (approx. 150 µM) at pH 7.4, as reported in PubChem experimental properties [1]. In contrast, 4-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}butanoic acid—a carboxylic acid analog of the spirohydantoin core—has a computed logP of 0.36 and is expected to exhibit different pH-dependent solubility behavior owing to its ionizable acid group . The neutral amide character of the target compound, combined with its moderate logP, positions it in a solubility range suitable for biochemical and cell-based assays without requiring co-solvents that may confound assay readouts [2].

aqueous solubility physicochemical property pH 7.4 spirohydantoin

Three-Dimensional Shape Diversity: Fsp³ Differentiation of the 1,3-Diazaspiro[4.4]nonane Scaffold

The 1,3-diazaspiro[4.4]nonane-2,4-dione core of the target compound yields a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.64, significantly higher than that of non-spiro hydantoin derivatives such as phenytoin (Fsp³ ≈ 0.27) [1]. Spirohydantoins have been recognized as 3-D privileged fragments that enable exploration of chemical space orthogonal to planar aromatic scaffolds [2]. Among commercially available 1,3-diazaspiro[4.4]nonane-2,4-dione acetamide derivatives, the furan-2-ylmethyl substituent offers a distinct heteroaryl hydrogen-bond-accepting terminus not present in phenyl or alkyl analogs, potentially enabling interactions with polar residues in target binding sites .

Fsp³ three-dimensionality spirocyclic scaffold privileged fragment

Antiviral Screening Activity: Preliminary Potency in Marburg Virus Entry Inhibition Assay

The target compound was tested in a quantitative high-throughput screening (qHTS) confirmatory assay for inhibition of Marburg virus binding or entry into cells, yielding a potency value of 6,309.6 nM (6.3 µM) [1]. While this result is annotated as 'inconclusive' in ChEMBL, it represents a defined quantitative data point in a BSL-4-relevant antiviral screening panel. In comparison, a structurally distinct spirohydantoin analog (CHEMBL2205245) showed an IC50 of 1 nM in a separate assay context, though no direct head-to-head comparator exists for the Marburg virus assay [2]. This result provides a starting point for structure-activity relationship (SAR) exploration, where modifications to the furan substituent or spirocyclic core may enhance potency.

Marburg virus antiviral screening entry inhibition spirohydantoin

Hydrogen Bond Acceptor and Donor Profile: Polar Surface Area Advantage Over Phenyl-Substituted Analogs

The target compound has a topological polar surface area (TPSA) of 91.7 Ų, with two hydrogen bond donors and four hydrogen bond acceptors [1]. In comparison, N-(3-acetamidophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide has a logP of 0.92 and eight hydrogen bond acceptors, resulting in a higher TPSA that may reduce membrane permeability . The target compound's TPSA falls within the optimal range for oral bioavailability (<140 Ų) while its furan oxygen provides an additional hydrogen bond acceptor site that is absent in simple alkyl-substituted analogs, offering a differentiated interaction profile for target binding [2].

TPSA hydrogen bonding polar surface area drug-likeness

Availability and Purity Guarantee for Reproducible Screening: Achiral Nature Simplifies Procurement

The target compound is explicitly listed as 'ACHIRAL' in its ChemDiv catalog entry (Compound ID IB08-7586), with available stock of 47 mg and a defined shipping timeframe of approximately one week . This achiral nature eliminates the need for enantiomeric purity specifications and reduces the risk of stereochemistry-dependent batch-to-batch variability that complicates screening with chiral spirohydantoin analogs . In contrast, certain 1,7-diazaspiro[4.4]nonane derivatives exist as diastereomeric pairs of enantiomers, introducing procurement and analytical complexity . The combination of defined purity, achiral character, and ready availability makes this compound suitable for immediate deployment in reproducible screening campaigns.

compound procurement purity guarantee achiral screening reproducibility

Best-Fit Research and Industrial Application Scenarios for 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide


Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) Libraries

With an Fsp³ of ~0.64 and a spirocyclic scaffold recognized as a 3-D privileged fragment, this compound is ideally suited for inclusion in diversity-oriented screening libraries targeting under-explored regions of chemical space [1]. Its achiral nature, moderate logP (0.1–1.04), and TPSA of 91.7 Ų ensure compatibility with fragment-based drug discovery pipelines where three-dimensionality and favorable physicochemical properties are prioritized over flat, aromatic-rich fragments [2].

Antiviral Drug Discovery: Filovirus Entry Inhibition SAR Programs

The confirmed potency of 6,309.6 nM in a Marburg virus entry inhibition assay provides a quantitative starting point for medicinal chemistry optimization [1]. The furan-2-ylmethyl substituent offers a modifiable heteroaryl handle for systematic SAR exploration, while the spirohydantoin core provides a rigid scaffold amenable to structure-based drug design against filovirus glycoprotein targets [2].

CNS-Penetrant Lead Optimization Campaigns Requiring Low logP and Moderate TPSA

The compound's low logP (0.1) and TPSA (91.7 Ų) align with central nervous system (CNS) drug-likeness criteria, which favor logP < 3 and TPSA < 90 Ų for optimal blood-brain barrier penetration [1]. Compared to phenyl-substituted analogs with logP values of 0.92–1.55, the furan-containing target compound offers a differentiated lipophilicity profile that may reduce P-glycoprotein efflux susceptibility and improve CNS exposure [2].

High-Throughput Screening (HTS) Hit Validation with Defined Solubility Margins

The experimentally confirmed aqueous solubility exceeding 43.7 µg/mL (~150 µM) at pH 7.4 ensures that the compound can be reliably tested at screening-relevant concentrations (typically 10–30 µM) without co-solvent-induced artifacts [1]. This solubility margin, combined with the compound's achiral nature and vendor-guaranteed purity, supports its use as a quality control standard in HTS assay validation and as a reference compound for benchmarking assay performance across screening centers [2].

Quote Request

Request a Quote for 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.